1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
Description
This compound is a synthetic small molecule featuring a piperidine core substituted with a 2,6-difluorobenzoyl group and a methylimidazo[1,2-b]pyridazine-6-yloxymethyl moiety. The fluorine atoms enhance metabolic stability and binding affinity, while the imidazopyridazine scaffold may contribute to π-π stacking or hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2/c1-13-14(2)27-18(24-13)6-7-19(25-27)29-12-15-8-10-26(11-9-15)21(28)20-16(22)4-3-5-17(20)23/h3-7,15H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNZQMPMRJXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a synthetic organic molecule that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring substituted with a difluorobenzoyl group and an imidazo[1,2-b]pyridazin moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it exhibits potent antagonistic activity against gonadotropin-releasing hormone (GnRH) receptors. This mechanism is crucial in regulating reproductive hormones and has implications for treating conditions like prostate cancer and endometriosis.
Biological Activity and Pharmacological Effects
Recent studies have highlighted several key biological activities associated with this compound:
- Gonadotropin-Releasing Hormone Antagonism : The compound demonstrated significant in vitro GnRH antagonistic activity without inhibiting cytochrome P450 enzymes, which is beneficial for minimizing drug-drug interactions. In vivo studies showed that oral administration suppressed plasma luteinizing hormone levels effectively for over 24 hours in animal models .
- Anticancer Potential : Research indicates that derivatives of this compound may exhibit anticancer properties by modulating hormonal pathways involved in tumor growth. The structural modifications aimed at enhancing its efficacy have shown promising results in preclinical trials .
Case Studies
- Study on GnRH Antagonism : A study involving cynomolgus monkeys evaluated the effects of the compound on plasma hormone levels post-administration. Results indicated a dose-dependent suppression of luteinizing hormone, supporting its potential use in hormone-sensitive cancers .
- In Vitro Activity : In vitro assays confirmed the compound's ability to inhibit GnRH receptor activity effectively. The presence of fetal bovine serum did not alter its antagonistic effects, indicating robust activity across varying biological conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit promising anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, studies have demonstrated that similar compounds can target specific kinases involved in tumor progression.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing piperidine and imidazole rings have been reported to exhibit antibacterial and antifungal properties. Investigations into the efficacy of this compound against various pathogens could provide insights into its role as a novel antimicrobial agent.
Central Nervous System Effects
Given the piperidine structure, there is potential for this compound to interact with neurotransmitter systems. Research into its effects on receptors such as dopamine and serotonin could reveal applications in treating neurological disorders. Preliminary studies suggest that modifications of similar structures can lead to compounds with antidepressant or anxiolytic effects.
Antidiabetic Potential
Some studies have explored the role of imidazo[1,2-b]pyridazine derivatives in glucose metabolism regulation. The compound may influence insulin signaling pathways or enhance glucose uptake in muscle cells, suggesting a possible application in diabetes management.
Case Study 1: Anticancer Screening
A recent study screened a library of imidazo[1,2-b]pyridazine derivatives for anticancer activity. The results indicated that compounds with similar structural motifs to 1-(2,6-difluorobenzoyl)-4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with difluorobenzoyl substitutions displayed enhanced activity compared to their non-fluorinated counterparts, indicating the importance of fluorine in modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, as evidenced by related entries in chemical databases. Below is a detailed comparison based on available
Substituent Analysis
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorination typically reduces oxidative metabolism, as seen in compounds like 1031400-42-6, which includes a hexafluoro group for enhanced stability .
- Target Selectivity : The imidazopyridazine moiety may confer selectivity toward kinases (e.g., JAK or PI3K isoforms), similar to FDA-approved kinase inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
